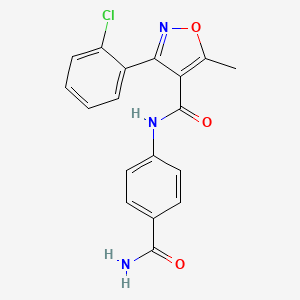

N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4 linked to a 4-carbamoylphenyl ring. This structure combines aromatic chlorination, polar carbamoyl groups, and a rigid oxazole scaffold, which may confer specific physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-10-15(16(22-25-10)13-4-2-3-5-14(13)19)18(24)21-12-8-6-11(7-9-12)17(20)23/h2-9H,1H3,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDQMYPANGGIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is an oxazole derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.

Structure and Composition

This compound is characterized by the following structural features:

- Molecular Formula: C16H15ClN2O3

- Molecular Weight: 320.76 g/mol

- IUPAC Name: this compound

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have demonstrated that derivatives of oxazole compounds exhibit significant activity against various inflammatory models.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory disorders.

Antimicrobial Activity

Research has shown that oxazole derivatives possess antimicrobial properties. This compound has been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cancer Research

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast and prostate cancer cells.

Case Study:

In a study published in Cancer Letters, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cell death, attributed to the activation of caspase pathways.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Activity

| Neurotoxin Model | Cell Viability (%) |

|---|---|

| MPP+ (Parkinson's model) | 75 |

| Aβ25–35 (Alzheimer's model) | 80 |

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Physicochemical Properties

Functional Group Impact

Biological Activity

N-(4-Carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the induction of apoptosis in cancer cells. The proposed mechanisms include:

- Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit enzymes involved in cell survival pathways, such as caspases, leading to programmed cell death.

- Modulation of Cell Cycle : These compounds may disrupt normal cell cycle progression, contributing to their antiproliferative effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that they can increase ROS levels within cells, further promoting apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. The following table summarizes key findings from various studies regarding modifications that enhance biological activity:

| Compound Variant | Modification | IC (µM) | Activity |

|---|---|---|---|

| 1k | Base Compound | 0.27 | Apoptosis inducer in DLD-1 cells |

| 32b | Fluorine substitution | 0.025 | Potent AC inhibitor |

| 12a | Phenyl group addition | Not determined | Enhanced potency against hAC |

Study 1: Anticancer Activity

In a study focusing on apoptosis inducers, a derivative similar to this compound was tested for its effects on human colorectal cancer cells (DLD-1). The compound demonstrated an EC of 270 nM and a GI of 229 nM, indicating significant growth inhibition and apoptosis induction through PARP cleavage and DNA laddering .

Study 2: Inhibition of Enzymatic Activity

Another investigation highlighted the compound's potential as an inhibitor of alkaline ceramidases (ACERs), which are implicated in various cancers. The derivative showed promising inhibition with an IC value of 0.025 µM against hAC . This suggests that modifications to the oxazole ring can significantly enhance its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.